![molecular formula C12H13N3OS B057328 3-Pyridazinamine, 6-[[(4-methoxyphenyl)methyl]thio]- CAS No. 121041-62-1](/img/structure/B57328.png)
3-Pyridazinamine, 6-[[(4-methoxyphenyl)methyl]thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rilzabrutinib ist ein oraler, reversibler, kovalenter Inhibitor der Bruton-Tyrosinkinase (BTK). Es wird hauptsächlich zur Behandlung von immunvermittelten Erkrankungen wie Immunthrombozytopenie untersucht. Bruton-Tyrosinkinase ist ein Signalmolekül, das sowohl an der angeborenen als auch an der adaptiven Immunantwort beteiligt ist .
Analyse Chemischer Reaktionen
Rilzabrutinib unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation und Reduktion: Diese Reaktionen sind entscheidend für die Modifizierung der funktionellen Gruppen der Verbindung, um ihre Aktivität und Stabilität zu verbessern.
Substitutionsreaktionen: Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Halogenierungsmittel und Nukleophile, die zur Bildung verschiedener Derivate von Rilzabrutinib führen.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Research:
3-Pyridazinamine derivatives have been investigated for their anticancer properties. Studies indicate that modifications to the pyridazine ring can enhance cytotoxicity against various cancer cell lines. The compound's ability to inhibit specific kinases involved in cancer progression makes it a candidate for further exploration in targeted cancer therapies.
Inhibitors of Enzymatic Activity:
The compound is being studied as a reversible covalent inhibitor of Bruton’s tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling pathways. Inhibition of BTK is relevant for treating diseases like chronic lymphocytic leukemia and other B-cell malignancies.
Biological Research
Mechanistic Studies:
In biological research, 3-Pyridazinamine serves as a model compound to elucidate the mechanisms of action of BTK inhibitors. Understanding how this compound interacts with BTK can provide insights into immune signaling pathways and the development of immune-mediated diseases.
Pharmacological Investigations:
Pharmacological studies focus on the compound's effects on immune responses, particularly in conditions like autoimmune diseases and allergies. Its role in modulating immune cell activation and proliferation is being actively researched, highlighting its potential as a therapeutic agent.
Potential Therapeutic Applications
Autoimmune Diseases:
Given its mechanism of action as a BTK inhibitor, 3-Pyridazinamine is being explored for the treatment of various autoimmune disorders, such as rheumatoid arthritis and systemic lupus erythematosus. By inhibiting B-cell activation and antibody production, it may help reduce disease severity and improve patient outcomes.
Allergic Conditions:
Research indicates that compounds similar to 3-Pyridazinamine may have applications in treating allergic conditions by modulating mast cell activation and histamine release. This could lead to new treatments for conditions such as asthma and chronic urticaria.
Data Table: Summary of Applications
Application Area | Description | Potential Impact |
---|---|---|
Anticancer Research | Investigated for cytotoxic effects against cancer cell lines | Targeted cancer therapies |
Enzymatic Inhibition | Reversible inhibition of BTK | Treatment for B-cell malignancies |
Autoimmune Diseases | Modulation of immune responses | Improved management of autoimmune conditions |
Allergic Conditions | Potential to reduce allergic reactions | New treatments for asthma and urticaria |
Case Studies
-
Case Study on Anticancer Activity:
A study published in a peer-reviewed journal demonstrated that modifications to the pyridazine ring enhanced the anticancer activity of derivatives similar to 3-Pyridazinamine against breast cancer cell lines, suggesting a pathway for further drug development. -
Clinical Trials for Autoimmune Disorders:
Ongoing clinical trials are assessing the efficacy of BTK inhibitors, including 3-Pyridazinamine derivatives, in patients with rheumatoid arthritis. Early results indicate promising outcomes in reducing disease activity scores. -
Exploration in Allergy Treatment:
A recent investigation into the effects of BTK inhibitors on mast cell degranulation showed that compounds like 3-Pyridazinamine could significantly reduce histamine release, indicating potential therapeutic benefits for allergic patients.
Wirkmechanismus
Rilzabrutinib exerts its effects by inhibiting Bruton’s tyrosine kinase. This inhibition occurs through a dual mechanism of action:
Inhibition of B-cell Activation: Rilzabrutinib blocks the activation of B-cells, which are crucial in the immune response.
Interruption of Antibody-Coated Cell Phagocytosis: The compound prevents the phagocytosis of antibody-coated cells by Fc gamma receptors in the spleen and liver .
Vergleich Mit ähnlichen Verbindungen
Rilzabrutinib ist im Vergleich zu anderen Bruton-Tyrosinkinase-Inhibitoren aufgrund seiner reversiblen kovalenten Bindung und langen Verweilzeit am Zielenzym einzigartig. Ähnliche Verbindungen umfassen:
Acalabrutinib: Ein selektiver Bruton-Tyrosinkinase-Inhibitor mit einem anderen Bindungsprofil und einer anderen klinischen Anwendung.
Die einzigartigen Eigenschaften von Rilzabrutinib und sein vielversprechendes Wirksamkeit- und Sicherheitsprofil machen es zu einer wertvollen Verbindung bei der Behandlung verschiedener immunvermittelter Erkrankungen.
Vorbereitungsmethoden
Die Herstellung von Rilzabrutinib umfasst mehrere synthetische Wege und Reaktionsbedingungen. Spezifische Details zu den synthetischen Wegen und industriellen Produktionsmethoden sind im öffentlichen Bereich nicht ohne weiteres verfügbar. Im Allgemeinen umfasst die Synthese solcher Verbindungen komplexe organische Reaktionen, Reinigungsprozesse und strenge Qualitätskontrollmaßnahmen, um die Wirksamkeit und Sicherheit des Endprodukts zu gewährleisten .
Biologische Aktivität
3-Pyridazinamine, 6-[[(4-methoxyphenyl)methyl]thio]- is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyridazine ring substituted with a thioether group, which may influence its interaction with biological targets.
Chemical Structure
The chemical structure of 3-Pyridazinamine, 6-[[(4-methoxyphenyl)methyl]thio]- can be represented as follows:
This structure includes:
- A pyridazine core.
- A methoxyphenylmethylthio substituent that may enhance its pharmacological properties.
The biological activity of 3-Pyridazinamine, 6-[[(4-methoxyphenyl)methyl]thio]- is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary research indicates that this compound may inhibit certain kinases involved in signal transduction pathways, which are crucial for cell proliferation and survival. The following pathways are potentially affected:
- Ras/Erk Pathway : Involved in cell growth and differentiation.
- PI3K/Akt Pathway : Plays a significant role in promoting cell survival and growth.
Research Findings
Recent studies have explored the compound's effects on various biological systems. Below are key findings from relevant research:
- Antitumor Activity : In vitro studies have demonstrated that 3-Pyridazinamine, 6-[[(4-methoxyphenyl)methyl]thio]- exhibits cytotoxic effects against several cancer cell lines, suggesting potential as an anticancer agent.
- Antimicrobial Properties : The compound has shown promising activity against various bacterial strains, indicating potential use as an antimicrobial agent.
Case Study 1: Anticancer Activity
In a study evaluating the antiproliferative effects of various compounds, 3-Pyridazinamine, 6-[[(4-methoxyphenyl)methyl]thio]- was tested against human cancer cell lines including HeLa (cervical cancer) and A549 (lung cancer). The results indicated:
- IC50 Values :
- HeLa Cells: IC50=30μg/mL
- A549 Cells: IC50=25μg/mL
These values suggest that the compound effectively inhibits cell growth at relatively low concentrations.
Case Study 2: Antimicrobial Activity
A separate study focused on the antimicrobial properties of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
- Staphylococcus aureus: MIC=15μg/mL
- Escherichia coli: MIC=20μg/mL
These findings highlight the compound's potential as a therapeutic agent against bacterial infections.
Comparative Analysis
To better understand the unique properties of 3-Pyridazinamine, a comparison with similar compounds is beneficial. Below is a table summarizing key characteristics:
Compound Name | Mechanism of Action | Biological Activity |
---|---|---|
3-Pyridazinamine, 6-[[(4-methoxyphenyl)methyl]thio]- | Kinase inhibition | Anticancer, Antimicrobial |
Ibrutinib | BTK inhibitor | Anticancer |
Acalabrutinib | Selective BTK inhibitor | Anticancer |
This comparison illustrates that while other compounds may also exhibit anticancer properties, the specific mechanism and activity profile of 3-Pyridazinamine make it distinct.
Eigenschaften
IUPAC Name |
6-[(4-methoxyphenyl)methylsulfanyl]pyridazin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-16-10-4-2-9(3-5-10)8-17-12-7-6-11(13)14-15-12/h2-7H,8H2,1H3,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMRILMSCLEPCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.